molecular formula C13H13N3O6 B5138431 Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate

Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate

Cat. No.: B5138431
M. Wt: 307.26 g/mol
InChI Key: LGFDJLOWYGQZCE-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have a wide range of applications in different fields, including chemistry, biology, and industry. This compound is characterized by the presence of a prop-2-yn-1-yl group, a 2,4-dinitrophenyl group, and a butanoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate typically involves the reaction of prop-2-yn-1-ol with 4-((2,4-dinitrophenyl)amino)butanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually performed at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new esters or amides.

Scientific Research Applications

Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the reduction of nitro groups to amino groups can alter the compound’s biological activity and its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate: Characterized by the presence of a prop-2-yn-1-yl group, a 2,4-dinitrophenyl group, and a butanoate ester linkage.

    Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)acetate: Similar structure but with an acetate ester linkage instead of a butanoate.

    Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)propanoate: Similar structure but with a propanoate ester linkage.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a prop-2-yn-1-yl group and a 2,4-dinitrophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

prop-2-ynyl 4-(2,4-dinitroanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDJLOWYGQZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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